Synthesis and Purification of N-Desmethylselegiline-d5: An In-depth Technical Guide
Synthesis and Purification of N-Desmethylselegiline-d5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N-Desmethylselegiline-d5, a crucial internal standard for pharmacokinetic and metabolic studies of Selegiline. The document details a plausible synthetic route, purification protocols, and relevant analytical data, designed to support researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.
Introduction
N-Desmethylselegiline, also known as norselegiline, is the primary active metabolite of selegiline, a selective irreversible monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease and major depressive disorder. The deuterium-labeled analog, N-Desmethylselegiline-d5, serves as an invaluable tool in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). Its use as an internal standard allows for precise and accurate quantification of the unlabeled analyte in complex biological matrices by correcting for variations in sample preparation and instrument response. The five deuterium atoms on the phenyl ring provide a distinct mass shift without significantly altering the physicochemical properties of the molecule.
Physicochemical Properties and Analytical Data
A summary of the key physicochemical properties and available analytical data for N-Desmethylselegiline-d5 is presented below.
| Property | Value |
| Chemical Name | N-(1-(phenyl-d5)propan-2-yl)prop-2-yn-1-amine hydrochloride |
| Molecular Formula | C₁₂H₁₀D₅N·HCl |
| Molecular Weight | 178.29 g/mol (free base), 214.75 g/mol (HCl salt) |
| CAS Number | 1189725-08-3 (free base) |
| Appearance | White to off-white solid |
| Purity (Typical) | ≥98% |
| Storage Conditions | -20°C, desiccated |
Note: Data compiled from various commercial supplier specifications.
Proposed Synthesis of N-Desmethylselegiline-d5
While specific proprietary synthesis protocols for commercially available N-Desmethylselegiline-d5 are not publicly disclosed, a feasible and efficient synthetic route can be devised based on established chemical transformations. The proposed pathway involves a two-stage process: the synthesis of the key deuterated intermediate, phenyl-d5-acetone, followed by a reductive amination reaction to introduce the propargylamine side chain.
Stage 1: Synthesis of Phenyl-d5-acetone
The synthesis of the deuterated ketone precursor can be achieved starting from commercially available benzene-d6.
Experimental Protocol:
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Friedel-Crafts Acylation: Benzene-d6 is reacted with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield propiophenone-d5. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) at reduced temperatures to control reactivity.
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Alpha-Bromination: The resulting propiophenone-d5 is then subjected to alpha-bromination using a brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent, such as carbon tetrachloride, often with a radical initiator like benzoyl peroxide. This yields α-bromo-propiophenone-d5.
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Favorskii Rearrangement: The α-bromo ketone is treated with a base, such as sodium hydroxide or sodium methoxide, to induce a Favorskii rearrangement. This reaction proceeds through a cyclopropanone intermediate and, after acidic workup, yields phenylacetic acid-d5.
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Conversion to Phenyl-d5-acetone: The phenylacetic acid-d5 is then converted to phenyl-d5-acetone. This can be achieved by reaction with methyllithium or by conversion to the corresponding acid chloride followed by reaction with a methylating agent like dimethylcadmium.
Stage 2: Reductive Amination to N-Desmethylselegiline-d5
The final step in the synthesis is the coupling of phenyl-d5-acetone with propargylamine via reductive amination. A chemoenzymatic approach, similar to that reported for the non-deuterated analog, is a highly efficient and stereoselective option.
Experimental Protocol:
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Imine Formation: Phenyl-d5-acetone is mixed with propargylamine in a suitable buffer.
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Enzymatic Reduction: An engineered imine reductase (IRED) enzyme and a reducing agent, such as NADPH or a glucose/glucose dehydrogenase system for cofactor regeneration, are added to the reaction mixture. The enzymatic reduction of the intermediate imine proceeds with high stereoselectivity to yield (R)-N-Desmethylselegiline-d5.
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Alternative Chemical Reduction: Alternatively, a chemical reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride can be used. This method is generally less stereoselective and may produce a racemic mixture of (R)- and (S)-N-Desmethylselegiline-d5.
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Workup and Isolation: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated to give the crude product.
Purification of N-Desmethylselegiline-d5
Purification of the final product is critical to ensure its suitability as an internal standard. The primary method for purification is column chromatography.
Experimental Protocol:
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Chromatography Setup: A silica gel column is prepared using a suitable solvent system, such as a gradient of ethyl acetate in hexanes or dichloromethane in methanol.
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Sample Loading: The crude N-Desmethylselegiline-d5 is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.
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Elution: The column is eluted with the solvent gradient, and fractions are collected.
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Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) or LC-MS to identify those containing the pure product.
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Solvent Removal: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified N-Desmethylselegiline-d5.
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Salt Formation (Optional): For enhanced stability and handling, the free base can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether) and adding a solution of hydrochloric acid in the same or a miscible solvent. The resulting precipitate is then collected by filtration and dried.
Visualization of Workflows
The following diagrams illustrate the proposed synthetic and purification workflows.
Caption: Proposed synthetic workflow for N-Desmethylselegiline-d5.
Caption: General purification workflow for N-Desmethylselegiline-d5.
Conclusion
This technical guide outlines a robust and detailed approach for the synthesis and purification of N-Desmethylselegiline-d5. The proposed methods are based on well-established chemical principles and provide a clear pathway for researchers to obtain this essential internal standard. The successful synthesis and purification of high-purity N-Desmethylselegiline-d5 are paramount for the development of reliable and accurate bioanalytical methods for the study of Selegiline and its metabolites. Researchers are advised to adhere to all relevant safety protocols and to perform thorough analytical characterization to confirm the identity and purity of the final compound.
